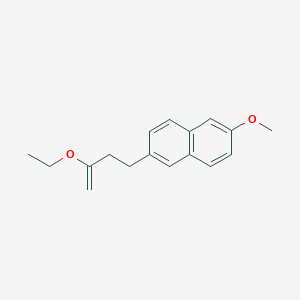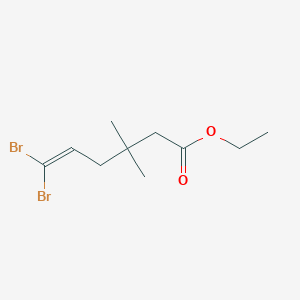
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane involves multiple steps. One common method involves the reaction of tetramethylsilane with sulfur and oxygen-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or siloxanes.
Wissenschaftliche Forschungsanwendungen
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: Another organosilicon compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Shares some chemical properties but differs in its reactivity and applications.
Hexamethylacetone: A simpler ketone with related structural elements.
Uniqueness
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is unique due to its complex structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Eigenschaften
CAS-Nummer |
62999-69-3 |
|---|---|
Molekularformel |
C6H18O10S3Si2 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
bis(trimethylsilyloxysulfonyl) sulfate |
InChI |
InChI=1S/C6H18O10S3Si2/c1-20(2,3)15-18(9,10)13-17(7,8)14-19(11,12)16-21(4,5)6/h1-6H3 |
InChI-Schlüssel |
RVHLLDZJFQXESD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OS(=O)(=O)OS(=O)(=O)OS(=O)(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


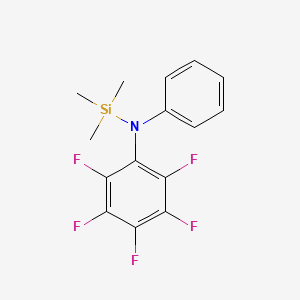
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
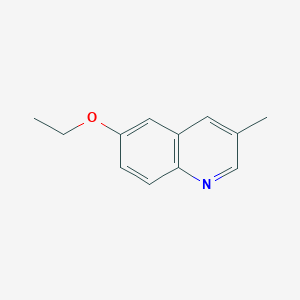
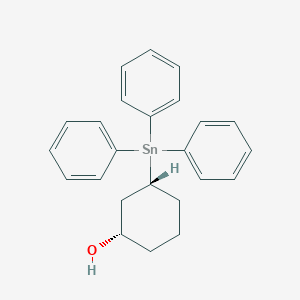
![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
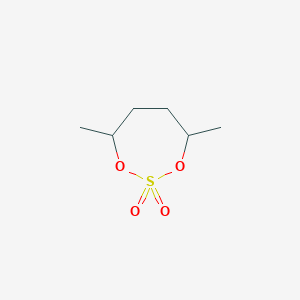


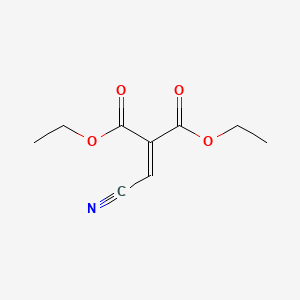
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
